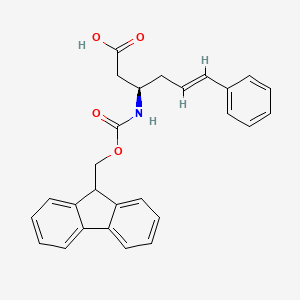

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Description

BenchChem offers high-quality Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-OJLWIZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Unique Building Block

In the landscape of modern drug discovery and peptide science, the design of novel therapeutics often hinges on the ability to move beyond the canonical twenty amino acids. The incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. Among these specialized building blocks, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (CAS Number: 332064-75-2) has emerged as a compound of significant interest.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the chemical properties, synthesis, and applications of this unique β-amino acid derivative. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the scientific rationale behind its use, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Chemical Identity and Properties

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, also known by its synonym Fmoc-styryl-D-β-homoalanine, is a chiral building block designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its structure is characterized by three key features: the (R)-configured β-amino acid backbone, the N-terminal Fmoc protecting group, and the C-terminal styryl moiety.

| Property | Value | Source |

| CAS Number | 332064-75-2 | [Various Chemical Suppliers] |

| Molecular Formula | C27H25NO4 | [Various Chemical Suppliers] |

| Molecular Weight | 427.49 g/mol | [Various Chemical Suppliers] |

| Appearance | White to off-white powder | [General Knowledge] |

| Melting Point | 168-173 °C | [LabSolutions] |

| Solubility | Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP) | [General Knowledge] |

The presence of the β-amino acid structure is fundamental to its utility in creating peptidomimetics with enhanced resistance to enzymatic degradation. The styryl group, a phenyl-substituted vinyl moiety, imparts increased lipophilicity to the molecule. This can be strategically employed to enhance the membrane permeability of the resulting peptide, a critical factor in the development of orally bioavailable drugs. Furthermore, the aromatic nature of the styryl group can facilitate π-π stacking interactions, which can influence and stabilize the secondary structure of the peptide.

Synthesis of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: A Conceptual Overview

While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in the general literature, a plausible synthetic route can be conceptualized based on established enantioselective methods for β-amino acid synthesis. A common approach involves the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by Fmoc protection.

A generalized workflow for the synthesis is depicted below:

Caption: Conceptual synthesis workflow for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.

Experimental Protocol: Fmoc Protection of a β-Amino Acid (General Procedure)

This protocol describes a standard procedure for the N-terminal protection of a β-amino acid with the Fmoc group.

Materials:

-

β-Amino acid

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3) or another suitable base

-

Dioxane or a similar organic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve the β-amino acid in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl). This will precipitate the Fmoc-protected amino acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude Fmoc-protected β-amino acid.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Workflow for Incorporation into a Peptide Chain:

Solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in Dimethylformamide (DMF): A Theoretical and Practical Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The successful synthesis of complex peptides via Solid-Phase Peptide Synthesis (SPPS) is fundamentally reliant on the complete solubilization of reagents, particularly the Fmoc-protected amino acid building blocks, in the reaction solvent. Dimethylformamide (DMF) remains the solvent of choice for the majority of Fmoc-based SPPS protocols due to its excellent solvating properties and polarity.[1][2] This technical guide provides a comprehensive analysis of the solubility of a specialized, non-standard amino acid, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, in DMF. While direct quantitative solubility data for this specific compound is not prevalent in public literature, this document synthesizes foundational chemical principles, analyzes its structural components to predict solubility behavior, and provides detailed, field-proven methodologies for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools necessary to confidently utilize this and other novel building blocks in their synthetic workflows.

Introduction: The Critical Role of Solubility in SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is a meticulously controlled process.[3] The efficiency of the crucial coupling step, where a new Fmoc-amino acid is activated and forms a peptide bond with the N-terminal amine of the resin-bound peptide, is directly dependent on the concentration of the reactants in the liquid phase.[4] Poor solubility of an Fmoc-amino acid in the primary solvent, typically DMF, can lead to several critical failures:

-

Reduced Reaction Kinetics: Incomplete dissolution lowers the effective concentration of the amino acid, slowing down the coupling reaction and potentially leading to incomplete acylation.

-

Peptide Aggregation: Undissolved particles can act as nucleation sites, promoting the aggregation of the growing peptide chain, a common issue with hydrophobic sequences.[4]

-

Inaccurate Stoichiometry: It becomes impossible to ensure the required excess of amino acid is present in the solution phase to drive the reaction to completion.

-

Synthetic Failure: In automated synthesizers, clogged lines and inaccurate liquid handling can result from precipitated material, leading to catastrophic failure of the entire synthesis.

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a unique building block used to introduce specific structural motifs into synthetic peptides.[5] Its relatively complex and hydrophobic structure necessitates a careful consideration of its solubility profile in DMF to ensure its successful incorporation.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] We can predict the solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid by dissecting its molecular structure in the context of DMF as a solvent.

Table 1: Physicochemical Properties of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

| Property | Value | Source |

| CAS Number | 332064-75-2 | [7][8] |

| Molecular Formula | C₂₇H₂₅NO₄ | [7] |

| Molecular Weight | 427.49 g/mol | [7] |

| Structure | A β-amino acid derivative with a phenyl group and a vinyl group in the side chain, protected with an N-terminal Fmoc group. | [5] |

Solvent Profile: Dimethylformamide (DMF) DMF is a polar aprotic solvent. Its high dielectric constant allows it to solvate charged species, while its methyl groups provide a non-polar character that can interact with hydrophobic moieties. It is an excellent hydrogen bond acceptor but not a donor.

Solute Profile: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid The solubility of this molecule is a balance of its different components:

-

The Fmoc Group: This large, aromatic, and hydrophobic fluorenyl system significantly decreases polarity and is the primary contributor to potentially poor solubility in highly polar solvents. However, its aromaticity allows for favorable π-π stacking interactions with the solvent's amide resonance structure.

-

The Phenyl and Hexenoic Side Chain: The C6 side chain, including a phenyl ring and a double bond, is predominantly non-polar and hydrophobic. This large hydrocarbon portion reduces overall polarity.[4]

-

The Carboxylic Acid Group: This is the most polar and hydrophilic part of the molecule. It is capable of hydrogen bonding with DMF (as an acceptor). The presence of this group is crucial for enhancing solubility.

Prediction: The molecule possesses significant hydrophobic character from the Fmoc and phenyl groups. However, Fmoc-amino acids are generally designed for use in organic solvents like DMF.[9] It is reasonable to predict that Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid will be soluble in DMF to concentrations typically used in SPPS (0.1 M to 0.5 M), although it may not be as freely soluble as simpler Fmoc-amino acids like Fmoc-Gly-OH.[1]

Workflow for Empirical Solubility Determination

Given the absence of published saturation data, an empirical approach is necessary. The following diagram and protocol outline a robust workflow for determining the solubility of the title compound in DMF.

Caption: Workflow for Gravimetric Determination of Solubility.

Experimental Protocol: Gravimetric Method

This protocol provides a reliable, self-validating method for determining the saturation solubility of a compound in a given solvent.

4.1. Materials and Equipment

-

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

-

Anhydrous DMF (high purity, <0.05% water)

-

2 mL glass vials with screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Benchtop centrifuge

-

0.2 µm PTFE syringe filters

-

Gas-tight glass syringes

-

Vacuum centrifuge (e.g., SpeedVac)

-

Calibrated micropipettes

4.2. Step-by-Step Methodology

-

Preparation of Slurry:

-

Accurately weigh approximately 20-30 mg of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into a pre-weighed 2 mL glass vial. Record the exact mass.

-

Add 1.0 mL of anhydrous DMF to the vial using a calibrated pipette.

-

Cap the vial securely and vortex for 1-2 minutes to break up any clumps.[10]

-

Causality: Starting with a clear excess of solid is essential to ensure the final solution is truly saturated. Anhydrous DMF is critical as water can significantly alter solubility.

-

-

Equilibration:

-

Place the vial in a shaker-incubator set to a constant temperature (e.g., 25.0 °C).

-

Agitate the slurry for 24 hours.

-

Causality: A long equilibration time at a controlled temperature is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states. Shorter times may result in a supersaturated or undersaturated solution, leading to inaccurate results.

-

-

Phase Separation:

-

After 24 hours, visually confirm that excess solid remains. If not, more compound must be added and the equilibration step repeated.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Causality: Centrifugation creates a clear separation, minimizing the amount of solid that needs to be removed by the subsequent filtration step, preventing filter clogging.

-

-

Isolation of Saturated Supernatant:

-

Carefully draw the clear supernatant into a gas-tight syringe, avoiding the solid pellet.

-

Attach a 0.2 µm PTFE syringe filter to the syringe.

-

Dispense the solution through the filter into a clean, pre-weighed "tare" vial.

-

Causality: Filtration is a critical step to remove any microscopic, suspended solid particles that would otherwise inflate the final mass measurement. A PTFE filter is used for its chemical compatibility with DMF.

-

-

Quantification:

-

Accurately weigh the tare vial containing the filtered saturated solution. The difference between this weight and the empty tare vial weight gives the mass of the solution.

-

Place the un-capped tare vial in a vacuum centrifuge and dry the sample completely until a constant weight is achieved.

-

Accurately weigh the tare vial containing only the dried solute. The difference between this and the empty tare vial weight is the mass of the dissolved compound.

-

4.3. Data Calculation and Presentation

The solubility can be expressed in various units.

-

Solubility (mg/mL):

-

Mass of Solute (mg) / Volume of Solvent (mL)

-

(Note: To be precise, one should use the mass of the solution and the density of DMF to calculate the exact volume of solvent, but for most purposes, the initial 1.0 mL is a sufficient denominator).

-

-

Solubility (Molarity, mol/L):

-

(Mass of Solute (g) / Molecular Weight ( g/mol )) / Volume of Solvent (L)

-

Table 2: Example Data Log for Solubility Determination

| Parameter | Vial 1 (mg) | Vial 2 (mg) | Vial 3 (mg) |

| Initial Mass of Compound | 25.12 | 25.55 | 24.98 |

| Volume of DMF (mL) | 1.00 | 1.00 | 1.00 |

| Tare Vial Mass (empty) | 1501.34 | 1502.81 | 1500.59 |

| Tare Vial + Aliquot Mass | 2420.15 | 2421.99 | 2419.23 |

| Tare Vial + Dried Solute Mass | 1520.44 | 1521.80 | 1519.55 |

| Mass of Dried Solute | 19.10 | 18.99 | 18.96 |

| Calculated Solubility (mg/mL) | 19.10 | 18.99 | 18.96 |

| Average Solubility (mg/mL) | \multicolumn{3}{c | }{19.02} | |

| Molarity (M) | \multicolumn{3}{c | }{0.0445} |

This table is a template for recording experimental results.

Factors Influencing Solubility and Troubleshooting

Several factors can alter the observed solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in DMF:

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to perform and report solubility measurements at a defined temperature. In some cases, gentle warming (to 40 °C) can be used to dissolve reluctant compounds during SPPS, but this can also increase the rate of side reactions.[1]

-

Purity of DMF: The presence of water or amine impurities (from DMF degradation) can affect solubility.[2] Dimethylamine, a common impurity, is basic and could potentially deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2] Always use high-purity, anhydrous DMF.

-

Compound Purity: Impurities in the amino acid itself can suppress or enhance apparent solubility.

-

Aggregation: At higher concentrations, hydrophobic molecules can self-associate, which can limit true solubility and hinder reactivity.[4]

Troubleshooting Poor Solubility: If the determined solubility is too low for the intended SPPS concentration (e.g., <0.2 M), consider the following:

-

Co-solvents: Adding a small percentage of a less polar solvent like Dichloromethane (DCM) can sometimes disrupt aggregation and improve solubility. However, resin swelling and reaction kinetics may be affected.

-

Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and may offer a different solubility profile.[2] Greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also been explored, though solubility must be re-validated.[1]

-

Lower Concentration: If possible, adjust the synthesis protocol to use a lower, more soluble concentration of the amino acid, potentially with a longer coupling time to compensate.

Conclusion

While a definitive, published value for the solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in DMF is elusive, a systematic approach based on chemical first principles and empirical determination provides the necessary data for successful application in peptide synthesis. The molecule's structure suggests moderate to good solubility in DMF, driven by a balance of its large hydrophobic moieties and its polar carboxylic acid group. By employing the detailed gravimetric protocol provided, researchers can confidently establish a precise solubility value at their desired operating temperature, mitigating risks of synthetic failure and ensuring the reliable incorporation of this valuable building block into complex peptide targets. This self-validating system of empirical measurement is a cornerstone of robust process development in modern peptide chemistry.

References

-

El-Faham, A., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Retrieved from [Link]

-

García-Ramos, Y., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Next Peptide. (n.d.). Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 6. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 7. 332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]

- 8. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem [buyersguidechem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Senior Application Scientist's Guide to Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern peptide synthesis, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation, enabling the design of peptidomimetics with enhanced stability, novel conformations, and tailored biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid stands out as a valuable building block for this purpose. Its unique structure, featuring a phenyl group and a hexenoic acid backbone, allows for the introduction of specific spatial and electronic features into a peptide sequence.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of contemporary Solid-Phase Peptide Synthesis (SPPS), favored for its base-labile nature which permits deprotection under mild conditions that preserve the integrity of sensitive peptide structures.[1] This guide provides an in-depth technical overview for researchers, covering the critical aspects of sourcing high-quality Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, the essential parameters for its quality assessment, and a detailed protocol for its successful incorporation into synthetic peptides.

Physicochemical Characteristics and Identification

Precise identification of the starting material is the first step in any successful synthesis. The key identifiers and properties of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 332064-75-2 | [2][3][4] |

| Molecular Formula | C₂₇H₂₅NO₄ | [2][3][4] |

| Molecular Weight | 427.49 g/mol | [3] |

| Synonyms | fmoc-d-b-hoala(styryl)-oh; fmoc-styryl-d-beta-homoalanine; n-(9-fluorenylmethoxycarbonyl)-(r)-3-amino-(6-phenyl)-5-hexenoic acid | [2] |

| Stereochemistry | (R)-configuration | [1] |

Note: The (S)-enantiomer, Fmoc-(S)-3-amino-(6-phenyl)-5-hexenoic acid, is also commercially available under CAS Number 270596-45-7.[5][6]

Commercial Sourcing: A Landscape of Suppliers

Identifying a reliable supplier is paramount to ensuring the consistency and reproducibility of research. Several chemical suppliers offer Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. While pricing and availability are subject to change, the following companies are documented suppliers.

| Supplier | Region | Contact Information (Example) |

| Dayang Chem (Hangzhou) Co.,Ltd. | P.R. China | Phone: +86-571-88938639 |

| Leap Chem Co., Ltd | P.R. China | Phone: +852-30606658 |

| Santa Cruz Biotechnology, Inc. | USA | Phone: +1 214-902-3910 |

| Next Peptide | N/A | Catalog No. NP17759 |

| NINGBO INNO PHARMCHEM CO.,LTD. | P.R. China | N/A |

This list is not exhaustive, and researchers are encouraged to request certificates of analysis from any potential supplier before purchase.

The Imperative of Quality Control for Fmoc-Amino Acids

The purity of the Fmoc-amino acid building blocks directly dictates the quality and yield of the final peptide. Even minor impurities can lead to significant side reactions, resulting in truncated sequences, deletion sequences, or difficult-to-remove impurities during purification.[7] A thorough quality control (QC) process is therefore not a recommendation, but a requirement.

Key Quality Parameters and Their Impact

When procuring Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, researchers must scrutinize the supplier's specifications against established high-purity standards.

| QC Parameter | Recommended Specification | Rationale & Impact on Synthesis |

| HPLC Purity | ≥99.0% | Ensures the primary material is the desired compound, minimizing the introduction of unknown impurities into the synthesis. |

| Enantiomeric Purity | ≥99.8% (R) | Critical for stereochemical integrity of the final peptide. Enantiomeric impurities will lead to diastereomeric peptide products that are often difficult or impossible to separate.[7] |

| Free Amino Acid | ≤0.2% | The unprotected amino acid can cause a "double insertion" of the residue during the coupling step, leading to a peptide with an incorrect sequence.[7] |

| Amino Acid-Derived Impurities | ≤0.1% | Impurities such as β-alanyl species or dipeptides, which can arise during the manufacturing of the Fmoc-amino acid, act as chain terminators or lead to sequence errors.[7] |

| Acetate Content | ≤0.02% | Acetic acid can act as a capping agent by acetylating the free N-terminal amine, leading to truncated peptide sequences.[7] |

| Water Content | Varies (specify) | Water can hydrolyze activated esters, reducing coupling efficiency. Must be accounted for when calculating reagent stoichiometry. |

| Residual Solvents | Varies (specify) | Solvents like ethyl acetate can degrade over time to form acetic acid. |

Essential Analytical Methods for Verification

A supplier's Certificate of Analysis should be backed by data from validated analytical methods.

-

High-Performance Liquid Chromatography (HPLC): The standard method for assessing purity by separating the main compound from any impurities.[8]

-

Chiral Chromatography: A specialized HPLC method used to determine enantiomeric purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and thus the identity of the compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity and structure.

-

Optical Rotation: Measures the rotation of plane-polarized light to confirm the overall stereochemistry of the bulk material.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is its incorporation into a growing peptide chain on a solid support. The process follows the standard iterative cycle of Fmoc-SPPS.

The Fmoc-SPPS Workflow

The synthesis involves a repeated two-step cycle: (1) Deprotection of the N-terminal Fmoc group to liberate a free amine, and (2) Coupling of the next Fmoc-protected amino acid to this amine.[9]

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual Coupling

This protocol provides a generalized procedure for the manual coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. Adjustments may be necessary based on the specific sequence and scale.

Prerequisites:

-

Peptide-resin with a free N-terminal amine, swelled in Dimethylformamide (DMF).

-

High-quality, amine-free DMF.[9]

Reagents & Solutions:

-

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid: 4 equivalents (relative to resin loading)

-

Coupling Reagent (e.g., HCTU): 3.9 equivalents

-

Base (e.g., DIPEA or Collidine): 8 equivalents

-

Activation Solution: Anhydrous DMF

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and HCTU in DMF. b. Add the base (DIPEA) to the solution and allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating nucleophilic attack by the resin's free amine.

-

Coupling to Resin: a. Drain the DMF from the swelled peptide-resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Note: For sterically hindered couplings, a longer reaction time or a second coupling may be required.

-

Post-Coupling Wash: a. Drain the reaction solution. b. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 7-10 minutes.[9] c. Drain the solution. d. Repeat the piperidine treatment for another 7-10 minutes to ensure complete deprotection. Causality: The Fmoc group is cleaved via a β-elimination mechanism promoted by the piperidine base.

-

Post-Deprotection Wash: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

-

Cycle Continuation: a. The resin now has a newly exposed N-terminal amine and is ready for the next coupling cycle.

Conclusion

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a powerful tool for introducing unique structural motifs into peptides. Its successful application, however, is not trivial and hinges on a foundation of high-purity starting materials. By partnering with reputable suppliers, demanding comprehensive quality control data, and employing optimized SPPS protocols, researchers can confidently leverage this building block to advance the frontiers of drug discovery and materials science. The integrity of the final product is a direct reflection of the integrity of each component and each step in its synthesis.

References

-

Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 27, 2026, from [Link]

-

The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 27, 2026, from [Link]

-

332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid - BuyersGuideChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301. Retrieved January 27, 2026, from [Link]

-

270596-45-7 | Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem [buyersguidechem.com]

- 3. 332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]

- 4. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. 270596-45-7|Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid|BLD Pharm [bldpharm.com]

- 6. 270596-45-7 | Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid into Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic, or unnatural, amino acids into peptides is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor selectivity.[1] This document provides a comprehensive guide for the successful incorporation of the bulky, chiral unnatural amino acid, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind specific protocol choices, address potential challenges, and provide detailed, field-proven methodologies for coupling, deprotection, cleavage, and purification.

Introduction: The Significance of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a unique building block for peptide synthesis, characterized by its stereospecific (R)-configuration and a C-terminal phenyl-hexenoic acid moiety. The incorporation of this unnatural amino acid can introduce novel structural constraints and hydrophobic interactions within a peptide, potentially leading to enhanced biological activity and metabolic stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is ideal for SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of sensitive peptide sequences.[1][]

The primary challenge in incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid lies in the steric hindrance presented by its bulky side chain, which can impede coupling efficiency. This guide will provide strategies to overcome this challenge and ensure successful synthesis.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of synthetic peptide chemistry, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3] The fundamental cycle of SPPS consists of:

-

Deprotection: Removal of the temporary Nα-Fmoc protecting group to expose a free amine.

-

Coupling: Formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Fmoc-amino acid.

-

Washing: Thorough removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.[4]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Notes |

| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | >98% Purity | Ensure high purity to avoid side reactions. |

| Rink Amide Resin (100-200 mesh) | Standard SPPS grade | For C-terminal amide peptides. Other resins (e.g., Wang, 2-chlorotrityl) can be used for C-terminal carboxylic acids.[5] |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Crucial for preventing side reactions and ensuring good resin swelling.[5] |

| Piperidine | Reagent grade | For Fmoc deprotection. |

| Coupling Reagents (HATU, HBTU, or HCTU) | Peptide synthesis grade | High-efficiency reagents are recommended for this bulky amino acid.[6] |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for activation. |

| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage from the resin. |

| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent grade | To prevent side reactions during cleavage. |

| Dichloromethane (DCM) | Reagent grade | For washing. |

| Diethyl ether (cold) | Reagent grade | For peptide precipitation. |

Step-by-Step Synthesis Workflow

The following diagram illustrates the general workflow for incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into a peptide sequence.

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acid Incorporation

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks, such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, offer the potential to introduce novel structural motifs, enhance metabolic stability, and fine-tune biological activity.[1] Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a β-amino acid featuring a bulky phenyl-hexenoic side chain, presents a significant steric challenge in solid-phase peptide synthesis (SPPS).[2] The strategic importance of this amino acid derivative in SPPS cannot be overstated, as it allows for the construction of peptides with specific functionalities.[1]

Standard coupling protocols often prove insufficient for such sterically hindered residues, leading to incomplete reactions, low yields, and the formation of deletion sequences.[3] Furthermore, the activation of the carboxylic acid group can be susceptible to side reactions, including racemization, which can compromise the stereochemical integrity of the final peptide.[4] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to ensure the efficient and successful incorporation of this valuable building block.

This comprehensive guide provides a detailed analysis of recommended coupling reagents, their underlying mechanisms, and field-proven protocols for the successful incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in Fmoc-based SPPS.[5][6]

Selecting the Optimal Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Reagents that generate highly reactive activated species are necessary to overcome the steric barrier and drive the reaction to completion.[7] Based on their proven efficacy in difficult couplings, three main classes of reagents are recommended: aminium/uronium salts such as HATU and HCTU, the newer generation COMU, and carbodiimides in the presence of an additive like OxymaPure.

| Coupling Reagent | Class | Key Advantages | Potential Considerations |

| HATU | Aminium/Uronium Salt | "Gold standard" for hindered couplings, high reactivity, low racemization.[8] | Higher cost compared to other reagents. Can cause guanidinylation of the N-terminal amine if used in excess.[8] |

| COMU | Aminium/Uronium Salt | High reactivity, often superior to HATU for hindered couplings. Non-explosive byproducts.[9] | Limited solution stability. Can also cause guanidinylation. |

| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, efficient, low racemization. OxymaPure is a non-explosive alternative to HOBt/HOAt.[10][11] | May require longer reaction times compared to aminium/uronium salts. |

Mechanistic Insights into Amide Bond Formation

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing coupling protocols. The following diagrams illustrate the activation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and subsequent amide bond formation with the resin-bound peptide.

HATU/HCTU Coupling Mechanism

Aminium/uronium salt reagents like HATU and HCTU react with the carboxylate of the Fmoc-amino acid in the presence of a base (e.g., DIPEA) to form a highly reactive OAt- or OBt-ester, respectively. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[12]

Caption: HATU activation and coupling workflow.

COMU Coupling Mechanism

COMU, an Oxyma-based uronium salt, follows a similar activation pathway to HATU, but generates a highly reactive Oxyma-ester. The Oxyma leaving group is an excellent choice for minimizing racemization.[13]

Caption: COMU activation and coupling workflow.

DIC/OxymaPure Coupling Mechanism

In this method, the carbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with OxymaPure to generate the active Oxyma-ester, which subsequently couples with the peptide-resin. The use of OxymaPure as an additive is crucial for suppressing racemization.[11]

Caption: DIC/Oxyma activation and coupling workflow.

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang/2-chlorotrityl resin for C-terminal acids).[14][15] All operations should be performed in a dedicated peptide synthesis vessel with agitation.

General SPPS Workflow

The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid follows the standard iterative steps of Fmoc-SPPS.[5]

Caption: General Fmoc-SPPS workflow.

Protocol 1: Coupling with HATU

-

Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).[14]

-

Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.[16]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.[16]

-

Monitoring: Perform a qualitative test for free amines (e.g., Kaiser test) to monitor the reaction progress. A negative test indicates complete coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling with COMU

-

Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1 minute.[13]

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For hindered residues, a double coupling (repeating the coupling step) or an extended coupling time may be necessary.[13]

-

Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Protocol 3: Coupling with DIC/OxymaPure

-

Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

-

Activation/Coupling (In-situ): To the deprotected peptide-resin, add a solution of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Then, add DIC (3-5 equivalents) to the mixture.[2][10]

-

Coupling: Agitate the reaction mixture at room temperature for 2-6 hours. Carbodiimide-mediated couplings may require longer reaction times for sterically hindered amino acids.

-

Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Troubleshooting and Expert Recommendations

-

Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling (double coupling) should be performed. For subsequent couplings after the incorporation of the hindered residue, it is also advisable to use a more potent coupling reagent.

-

Racemization: While the recommended reagents have low racemization potential, prolonged exposure to the basic conditions of the coupling reaction can increase this risk.[11] Minimizing pre-activation and coupling times, as much as the steric hindrance allows, is advisable. The use of OxymaPure is particularly effective in suppressing racemization.[11]

-

Aggregation: Peptides containing bulky, hydrophobic residues are prone to aggregation, which can hinder subsequent reactions. Performing the synthesis at a slightly elevated temperature (e.g., 30-40 °C) or using a more polar solvent system may help to disrupt aggregates.

Conclusion

The successful incorporation of the sterically demanding Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. HATU and COMU offer high reactivity and are excellent choices for ensuring high coupling efficiency. DIC/OxymaPure presents a cost-effective and low-racemization alternative. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently utilize this valuable building block to advance their peptide-based research and drug discovery programs.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

-

Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2014). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 19(9), 14397-14410. Available at: [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]

-

Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Available at: [Link]

-

Yeh, C. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113-2123. Available at: [Link]

-

Forró, E., & Fülöp, F. (2011). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Tetrahedron, 67(1), 245-252. Available at: [Link]

-

Jad, Y. E., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 569-576. Available at: [Link]

-

Subirós-Funosas, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(12), 887-896. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4696-4709. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Available at: [Link]

- El-Faham, A., & Albericio, F. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Tarragona.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

-

Vasanthakumar, G. R., & Kumar, V. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(1), 1-13. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. Available at: [Link]

-

de Wreede, R., et al. (2022). Racemization during SPPS coupling step. Journal of Peptide Science, 28(1), e3362. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oxymapure.com [oxymapure.com]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Introduction: Navigating the Challenges of Sterically Demanding Peptidomimetics

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is one such building block, introducing unique structural motifs into peptidomimetics. However, its successful incorporation via solid-phase peptide synthesis (SPPS) is critically dependent on the optimization of key steps, most notably the deprotection of the Nα-Fmoc group.

The bulky and sterically hindered nature of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can render standard Fmoc deprotection protocols, typically employing 20% piperidine in DMF, inefficient. Incomplete deprotection leads to the undesirable formation of deletion sequences, significantly impacting the purity and yield of the target peptide. This application note provides a comprehensive guide to understanding and optimizing the Fmoc deprotection of peptides containing this challenging amino acid, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc protecting group is a well-established process that proceeds through a base-catalyzed β-elimination mechanism.[] Understanding this mechanism is crucial for troubleshooting and optimizing deprotection conditions. The process can be broken down into two primary steps:

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[2]

-

β-Elimination: This proton abstraction results in the formation of a stabilized carbanion. The unstable intermediate then undergoes an elimination reaction, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct.[2][3]

Caption: Mechanism of Fmoc deprotection.

The Impact of Steric Hindrance on Fmoc Deprotection

The efficiency of the initial proton abstraction step is highly sensitive to steric hindrance around the N-terminal amino acid.[4] For bulky residues like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, the standard base, piperidine, may face difficulty accessing the C9 proton of the Fmoc group. This can lead to sluggish and incomplete deprotection, necessitating more forcing conditions.

Furthermore, the aggregation of growing peptide chains on the solid support can also impede reagent access, further exacerbating deprotection challenges.[5] Hydrophobic sequences are particularly prone to aggregation.[6]

Comparative Analysis of Deprotection Protocols

To address the challenges posed by sterically hindered amino acids, several modifications to the standard Fmoc deprotection protocol have been developed. The following table compares a standard protocol with an optimized protocol recommended for peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.

| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues | Rationale for Optimization |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2-5% (v/v) DBU in DMF | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can more effectively abstract the sterically hindered proton.[7] |

| Reaction Time | 2 x 7 minutes | 2 x 10-20 minutes | Extended reaction times ensure complete removal of the Fmoc group from the sterically encumbered amino acid. |

| Temperature | Room Temperature | Room Temperature to 40°C | Mild heating can increase the reaction rate and disrupt peptide aggregation, improving reagent accessibility. |

| Monitoring | Optional (Kaiser Test) | Recommended (Kaiser Test) | Due to the increased risk of incomplete deprotection, monitoring with the Kaiser test after the wash steps is highly recommended to confirm the presence of a free primary amine. |

Detailed Experimental Protocols

Materials and Reagents

-

Peptide-resin functionalized with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

-

Kaiser Test Kit (Ninhydrin solutions)

-

Solid-phase peptide synthesis vessel

-

Shaker or nitrogen bubbling apparatus

Standard Fmoc Deprotection Protocol

This protocol is suitable for routine deprotection of non-hindered amino acids but may be insufficient for the title compound.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 7 minutes at room temperature.[8]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 7 minutes.[8]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

Optimized Fmoc Deprotection Protocol for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

This protocol is recommended as a starting point for the efficient deprotection of peptides containing the title compound and other sterically hindered residues.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 2% DBU in DMF to the resin. Agitate for 15 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh solution of 2% DBU in DMF and agitate for another 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and finally DMF (3 x 1 min).

-

Confirmation: Perform a Kaiser test on a small sample of the resin. A dark blue color indicates successful deprotection. If the test is negative or weak, repeat steps 2-5.

Troubleshooting Guide

Incomplete deprotection is the most common issue when working with sterically hindered amino acids. The following decision-making workflow can help in optimizing the deprotection conditions.

Caption: Troubleshooting workflow for incomplete deprotection.

Potential Side Reactions

While optimizing deprotection conditions, it is important to be aware of potential side reactions. The incorporation of a β-amino acid like (R)-3-amino-(6-phenyl)-5-hexenoic acid can increase the propensity for diketopiperazine formation, especially at the dipeptide stage.[9] This side reaction results in the cleavage of the dipeptide from the resin. To minimize this, it is crucial to ensure rapid and efficient coupling of the third amino acid following the deprotection of the second residue.

Conclusion

The successful incorporation of sterically demanding building blocks such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptides requires a departure from standard SPPS protocols. By understanding the mechanistic basis of Fmoc deprotection and the impact of steric hindrance, researchers can rationally design optimized protocols. The use of a stronger base like DBU, coupled with extended reaction times and careful monitoring, provides a robust strategy to overcome the challenges associated with these valuable peptidomimetic precursors. The protocols and troubleshooting guide presented in this application note offer a solid foundation for the successful synthesis of novel peptides with enhanced therapeutic potential.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.

- Fields, G.B. & Fields, C.G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.

-

Guzmán, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(9), 2364. [Link]

-

García-Ramos, Y., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 806204. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Joullié, M.M., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(51), 16058-16068. [Link]

- Wessjohann, L.A., et al. (2009). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Science of Synthesis, vol. 21. Thieme.

-

Sabatino, D., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(1), 125. [Link]

-

Tagle, R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(4). [Link]

-

Jbara, M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2394-2400. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

MDPI. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(15), 4945. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Rashdan, M.H., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 743-765. [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

-

Vrutika, P., et al. (2016). Peptidomimetics, a synthetic tool of drug discovery. EXCLI Journal, 15, 386-402. [Link]

-

Fields, G.B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

Sources

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. redalyc.org [redalyc.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid for Peptide Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Cyclic Peptide

In the quest for novel therapeutics, cyclic peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics.[1] Cyclization dramatically enhances the therapeutic potential of peptides by imparting conformational rigidity. This pre-organization can lead to increased receptor binding affinity, enhanced selectivity, and, crucially, improved metabolic stability by shielding the peptide backbone from proteolytic degradation.[2]

One of the most robust and versatile methods for peptide cyclization is Ring-Closing Metathesis (RCM).[3] This Nobel Prize-winning reaction utilizes ruthenium-based catalysts, such as those developed by Grubbs and Hoveyda-Grubbs, to form a carbon-carbon double bond between two olefin-containing amino acid side chains within a linear peptide sequence.[4] The resulting hydrocarbon staple is chemically robust and offers precise control over the peptide's three-dimensional structure.

This application note provides a detailed guide to the use of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid , a unique non-natural amino acid, for the synthesis of novel cyclic peptides via RCM. Its styrenyl side chain offers a distinct reactive handle for metathesis, enabling the creation of structurally diverse and potentially highly potent cyclic peptides.[5]

The Strategic Advantage of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a valuable building block for peptide chemists aiming to explore novel cyclic architectures.[5]

Key Properties:

| Property | Value | Reference |

| Chemical Name | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | [5] |

| CAS Number | 332064-75-2 | [5] |

| Molecular Formula | C27H25NO4 | [5] |

| Molecular Weight | 427.49 g/mol | [5] |

The presence of the phenyl group on the terminal olefin (a styrenyl moiety) distinguishes this amino acid from more commonly used olefinic amino acids like allylglycine. This structural feature can influence the kinetics and stereoselectivity of the RCM reaction, potentially offering new avenues for conformational control of the final cyclic peptide.[6]

Workflow for Cyclic Peptide Synthesis

The overall process involves two main stages: the synthesis of the linear peptide on a solid support and the subsequent on-resin cyclization via RCM.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 27, 2026

Abstract

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a synthetic amino acid of significant interest due to its unique structural features. This application note provides a comprehensive guide to the mass spectrometry (MS) analysis of peptides incorporating this moiety. We present detailed protocols for sample preparation, instrumentation setup for electrospray ionization tandem mass spectrometry (ESI-MS/MS), and a thorough discussion of the characteristic fragmentation patterns observed. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and quality-control novel peptide-based therapeutics.

Introduction: The Significance of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid in Peptide Chemistry

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a non-proteinogenic amino acid that introduces a constrained, lipophilic side chain into a peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), while the (R)-3-amino-(6-phenyl)-5-hexenoic acid core provides a unique combination of a phenyl ring and an unsaturated hexenoic acid chain. These features can induce specific secondary structures and enhance binding affinity to therapeutic targets.

Accurate characterization of peptides containing this modified amino acid is paramount for ensuring synthetic success and for subsequent structure-activity relationship (SAR) studies. Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for confirming the molecular weight and elucidating the primary sequence of these complex molecules.

Foundational Principles of ESI-MS/MS for Peptide Analysis

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of large, non-volatile molecules like peptides from solution into the gas phase as multiply charged ions, with minimal fragmentation. This is crucial for accurately determining the intact molecular weight of the peptide.

Tandem mass spectrometry (MS/MS) provides sequence information through controlled fragmentation of a selected precursor ion. In a process known as collision-induced dissociation (CID), the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The masses of these fragment ions correspond to specific cleavages along the peptide backbone, primarily at the amide bonds, generating b- and y-type ions.

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for the successful MS analysis of these specialized peptides. The following sections detail the recommended protocols from sample preparation to data acquisition.

Sample Preparation Protocol

The quality of the MS data is directly dependent on the purity of the sample. Peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can be prone to aggregation due to their hydrophobicity.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Formic acid (FA), LC-MS grade

-

Peptide sample

-

Eppendorf tubes

-

Vortex mixer

-

Centrifuge

Step-by-Step Protocol:

-

Resuspension: Dissolve the lyophilized peptide in a solution of 50% ACN in water with 0.1% FA to a final concentration of 1 mg/mL. The organic solvent aids in solubilizing the hydrophobic peptide, and the acid helps in protonation for positive ion mode ESI.

-

Vortexing: Vortex the sample for 1-2 minutes to ensure complete dissolution.

-

Sonication (Optional): If aggregation is suspected, sonicate the sample in a water bath for 5-10 minutes.

-

Clarification: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.

-

Final Dilution: Transfer the supernatant to a clean autosampler vial and dilute to a final concentration of 1-10 µM using 50% ACN/0.1% FA for direct infusion, or to an appropriate concentration for LC-MS analysis.

Mass Spectrometry Instrumentation and Setup

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

Table 1: Recommended ESI-MS and MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The presence of basic residues and the addition of acid promotes the formation of positive ions ([M+nH]n+). |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Source Temperature | 100 - 150 °C | A lower temperature is recommended to prevent thermal degradation of the Fmoc group. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Efficiently removes solvent droplets, aiding in the formation of gas-phase ions. |

| Desolvation Temperature | 250 - 350 °C | Balances efficient desolvation with minimizing thermal decomposition. |

| MS1 Scan Range | 300 - 2000 m/z | A wide range to capture the various charge states of the precursor peptide ion. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and well-characterized fragmentation technique for peptides. |

| Collision Energy | Stepped (e.g., 20-40 eV) or calculated based on m/z | A range of energies ensures the generation of a rich fragmentation spectrum, capturing both low- and high-energy fragments. |

Experimental Workflow Diagram

Caption: Workflow for MS analysis of modified peptides.

Data Interpretation: Fragmentation Analysis

The key to confirming the peptide sequence lies in the interpretation of the MS/MS spectrum. The presence of the Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid introduces unique fragmentation patterns.

Expected Fragmentation of the Peptide Backbone

Standard b- and y-type ions will be observed from the cleavage of the amide bonds. The mass of the Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid residue (C27H25NO3) is 411.18 Da. When calculating the expected masses of fragment ions, this value must be used for this specific residue.

Characteristic Fragment Ions

In addition to the backbone fragments, specific cleavages related to the Fmoc group and the side chain are expected:

-

Fmoc Group Fragmentation: A prominent neutral loss of the Fmoc group (-222.07 Da) or the appearance of characteristic Fmoc-related ions is possible, though less common with CID compared to higher-energy fragmentation methods.

-

Side Chain Fragmentation: The phenylhexenoic acid side chain may undergo specific fragmentation, leading to diagnostic ions.

Fragmentation Diagram

Caption: Fragmentation of a peptide containing the modified amino acid.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Signal Intensity | - Peptide aggregation- Suboptimal ionization | - Increase ACN concentration in the spray solution- Optimize capillary voltage and source temperatures- Check sample concentration |

| Complex MS1 Spectrum | - Sample heterogeneity (e.g., synthesis byproducts) | - Purify the sample using HPLC- Analyze data for expected adducts (e.g., Na+, K+) |

| Incomplete Fragmentation | - Insufficient collision energy | - Increase collision energy in a stepwise manner- Use a stepped collision energy profile |

| Ambiguous Sequence | - Isomeric amino acids- Unexpected fragmentation | - Utilize higher-energy fragmentation methods (e.g., HCD, ETD) if available- Compare with theoretical fragmentation patterns |

Conclusion

The mass spectrometric analysis of peptides incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a critical step in their development as potential therapeutics. By employing the optimized protocols for sample preparation and instrument setup detailed in this application note, researchers can obtain high-quality MS and MS/MS data. A thorough understanding of the characteristic fragmentation patterns, including those of the modified residue, allows for confident confirmation of the peptide's identity and primary structure. This analytical rigor is fundamental to advancing the design and synthesis of novel peptidomimetics.

References

-

Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

-

Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

Application Notes and Protocols for NMR Studies of Peptides Incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

Introduction: The Strategic Incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid in Peptide Science

In the landscape of drug discovery and materials science, peptides engineered with unnatural amino acids (UAAs) offer a powerful avenue for innovation. These non-proteinogenic residues can confer unique structural and functional properties, surmounting the limitations of native peptide scaffolds. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a particularly compelling building block for solid-phase peptide synthesis (SPPS). Its γ-amino acid nature, combined with a styryl-like side chain, introduces both flexibility and conformational constraint, making it a valuable tool for modulating peptide secondary structure and biological activity.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into synthetic peptides and their subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Part 1: Peptide Synthesis and Purification

The foundation of any NMR study is a pure, well-characterized peptide. The use of Fmoc-(9-fluorenylmethoxycarbonyl) protecting group chemistry is the gold standard for SPPS due to its mild deprotection conditions, which preserve the integrity of complex peptide structures.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a target peptide incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile (ACN)

-

Diethyl ether

Instrumentation:

-

Peptide synthesis vessel

-

Shaker

-

HPLC system (preparative and analytical)

-

Lyophilizer

-

Mass spectrometer

Protocol Steps:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.